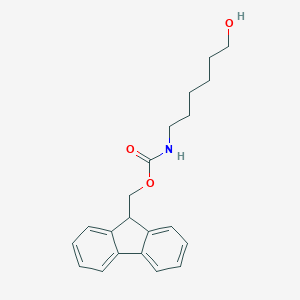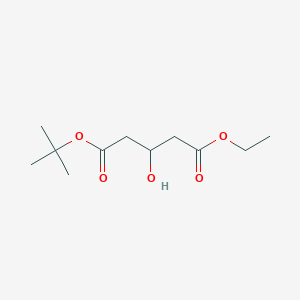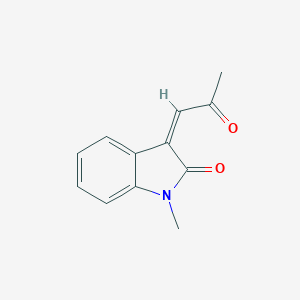![molecular formula C31H26N2O3 B162970 4-[[N-benzyl-3-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid CAS No. 133430-68-9](/img/structure/B162970.png)
4-[[N-benzyl-3-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[N-benzyl-3-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid is a chemical compound that has received significant attention in scientific research due to its potential therapeutic applications. Also known as BQCA, this compound belongs to the family of benzamides and has been studied for its effects on a variety of physiological and biochemical processes.
Mecanismo De Acción
BQCA works by binding to and activating mGluR1, which leads to the activation of various intracellular signaling pathways. This results in the modulation of synaptic transmission and plasticity, as well as the regulation of neuronal excitability. BQCA has also been shown to have anti-inflammatory and neuroprotective effects, which may contribute to its therapeutic potential.
Biochemical and Physiological Effects:
BQCA has been shown to have a range of biochemical and physiological effects, both in vitro and in vivo. These include the modulation of synaptic transmission and plasticity, the regulation of neuronal excitability, the enhancement of LTP, and the improvement of cognitive performance. BQCA has also been shown to have anti-inflammatory and neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BQCA in lab experiments is its high potency and selectivity for mGluR1, which allows for precise modulation of synaptic transmission and plasticity. However, BQCA is also known to have off-target effects on other receptors, which may complicate data interpretation. Another limitation is the potential for toxicity at high doses, which must be carefully monitored in animal studies.
Direcciones Futuras
There are several potential future directions for research on BQCA. One area of interest is the development of more selective and potent mGluR1 agonists, which may have improved therapeutic potential. Another direction is the investigation of BQCA's effects on other physiological and biochemical processes, such as inflammation and oxidative stress. Finally, BQCA may have potential applications in the treatment of neurological and psychiatric disorders, such as schizophrenia and depression, which could be explored in future clinical trials.
Métodos De Síntesis
The synthesis of BQCA involves several steps, starting with the reaction of 2-chlorobenzoic acid with benzylamine to form N-benzyl-2-chlorobenzamide. This intermediate is then reacted with 2-(quinolin-2-ylmethoxy)aniline to produce the final product, 4-[[N-benzyl-3-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid. The purity and yield of BQCA can be improved through various purification techniques, such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
BQCA has been extensively studied for its effects on the human body, particularly in the field of neuroscience. It is a potent and selective agonist of the metabotropic glutamate receptor 1 (mGluR1), which plays a crucial role in synaptic plasticity and learning and memory processes. BQCA has been shown to enhance long-term potentiation (LTP) in the hippocampus, a brain region involved in memory formation, and improve cognitive performance in animal models.
Propiedades
Número CAS |
133430-68-9 |
|---|---|
Nombre del producto |
4-[[N-benzyl-3-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid |
Fórmula molecular |
C31H26N2O3 |
Peso molecular |
474.5 g/mol |
Nombre IUPAC |
4-[[N-benzyl-3-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid |
InChI |
InChI=1S/C31H26N2O3/c34-31(35)26-15-13-24(14-16-26)21-33(20-23-7-2-1-3-8-23)28-10-6-11-29(19-28)36-22-27-18-17-25-9-4-5-12-30(25)32-27/h1-19H,20-22H2,(H,34,35) |
Clave InChI |
HFCVANWDNMLKNT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN(CC2=CC=C(C=C2)C(=O)O)C3=CC(=CC=C3)OCC4=NC5=CC=CC=C5C=C4 |
SMILES canónico |
C1=CC=C(C=C1)CN(CC2=CC=C(C=C2)C(=O)O)C3=CC(=CC=C3)OCC4=NC5=CC=CC=C5C=C4 |
Otros números CAS |
133430-68-9 |
Sinónimos |
ETH 603 ETH 647 ETH-603 ETH-647 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






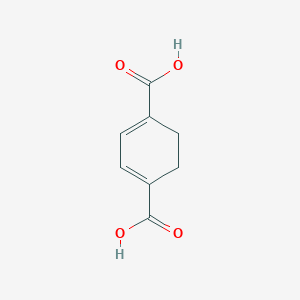
![8-Chloro-6-phenyl-1-(trideuteriomethyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B162899.png)
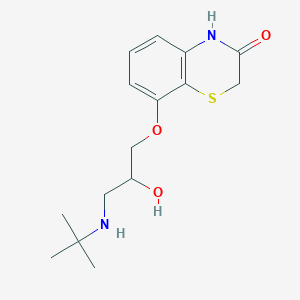
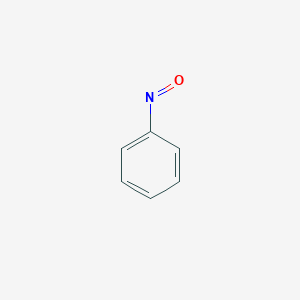

![[2-Chloro-5-(trifluoromethyl)phenyl]hydrazine](/img/structure/B162904.png)
